Sodium;4-azidobenzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

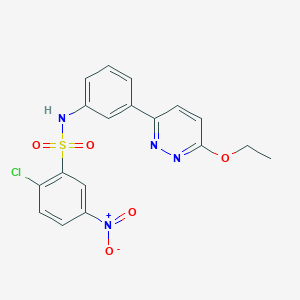

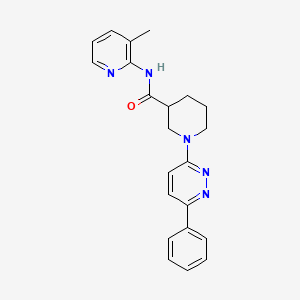

Sodium 4-azidobenzenesulfonate is a chemical compound with the formula C6H4N3NaO3S . It is a monoclinic crystal structure .

Molecular Structure Analysis

The molecular structure of Sodium 4-azidobenzenesulfonate is characterized by a monoclinic crystal structure . The specific parameters are: a = 17.816 (1) Å, b = 8.3131 (7) Å, c = 5.9366 (5) Å, β = 93.061 (6)°, V = 878.0 Å 3, Z = 4 .Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis Sodium 4-azidobenzenesulfonate has been studied for its crystal structure. A study by Biesemeier, Harms, and Müller (2004) detailed the crystal structure of sodium 4-azidobenzenesulfonate, highlighting its monoclinic form and discussing the bond lengths and coordination of Na ions in the compound (Biesemeier, Harms, & Müller, 2004).

Role in Ion Chromatography Annable and Sly (1991) utilized sodium azide, a compound related to sodium 4-azidobenzenesulfonate, in ion chromatography for quantitating azide levels in protein samples. Their work discusses the methodology and validation of this approach (Annable & Sly, 1991).

Phase-Transfer Catalysis in Azo Coupling Reactions Research by Iwamoto et al. (1993) explored the use of sodium arenesulfonates, including compounds similar to sodium 4-azidobenzenesulfonate, in phase-transfer catalysis of azo coupling reactions. This study provides insight into the relationship between the structure of these compounds and their catalytic activity (Iwamoto et al., 1993).

Adsorption Studies In environmental applications, sodium dodecylbenzenesulfonate, a related compound, has been investigated for its adsorption properties. Kim et al. (2019) explored the use of surface-functionalized mesoporous silica nanoparticles for the removal of this compound, indicating potential applications for sodium 4-azidobenzenesulfonate in similar contexts (Kim et al., 2019).

Polymerization Initiator Voylov et al. (2016) studied the free radical and controlled radical polymerization of sodium 4-vinylbenzenesulfonate using graphene oxide as a radical initiator. This research might have implications for similar applications of sodium 4-azidobenzenesulfonate (Voylov et al., 2016).

Polymer Synthesis in Aqueous Solution Mitsukami et al. (2001) synthesized homopolymers of sodium 4-styrenesulfonate directly in aqueous media, demonstrating potential methods for synthesizing polymers with sulfonate groups, which could be relevant for sodium 4-azidobenzenesulfonate (Mitsukami et al., 2001).

Homopolymerization of Phenolic Azosulfonates The enzymatic polymerization behavior of phenolic azosulfonates was investigated by Robert et al. (2003), which could provide insights into the polymerization potential of sodium 4-azidobenzenesulfonate (Robert et al., 2003).

Optical and Electrical Properties Research on sodium 4-hydroxybenzenesulfonate dihydrate by Zahid et al. (2019) investigated its optical and electrical properties, providing a basis for understanding similar properties in sodium 4-azidobenzenesulfonate (Zahid et al., 2019).

Eigenschaften

IUPAC Name |

sodium;4-azidobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O3S.Na/c7-9-8-5-1-3-6(4-2-5)13(10,11)12;/h1-4H,(H,10,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKGTILTESLPBD-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=[N+]=[N-])S(=O)(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N3NaO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium;4-azidobenzenesulfonate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(2-fluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2560460.png)

![2-(2-(4-((3-phenethyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2560463.png)

![2-Chloro-N-[[1-(hydroxymethyl)-2-phenylcyclopropyl]methyl]propanamide](/img/structure/B2560464.png)

![[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2560467.png)

![2-(2,4-dichlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2560468.png)

![N-[[4-(6-Oxo-7-oxa-1-azaspiro[4.4]nonane-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2560476.png)

![N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2560477.png)